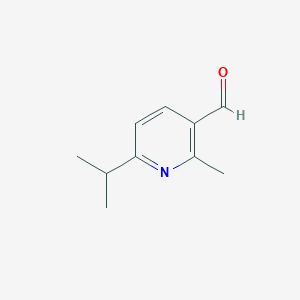

6-Isopropyl-2-methylnicotinaldehyde

Description

6-Isopropyl-2-methylnicotinaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of nicotinaldehyde, characterized by the presence of isopropyl and methyl groups attached to the nicotinaldehyde core

Properties

IUPAC Name |

2-methyl-6-propan-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)10-5-4-9(6-12)8(3)11-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJBKBBLEKRTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the alkylation of nicotinaldehyde using isopropyl and methyl groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Isopropyl-2-methylnicotinic acid.

Reduction: 6-Isopropyl-2-methylnicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Isopropyl-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

6-Methylnicotinaldehyde: Lacks the isopropyl group, making it less sterically hindered.

2-Isopropylnicotinaldehyde: Lacks the methyl group, affecting its reactivity and steric properties.

Nicotinaldehyde: The parent compound without any alkyl substitutions.

Uniqueness

6-Isopropyl-2-methylnicotinaldehyde is unique due to the presence of both isopropyl and methyl groups, which can influence its reactivity and interaction with other molecules. These substitutions can enhance its stability and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Introduction

6-Isopropyl-2-methylnicotinaldehyde (CAS Number: 1289164-37-9) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, characterized by the presence of an isopropyl group at the 6-position and a methyl group at the 2-position. This structural configuration may influence its biological activities, particularly its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that it possesses significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Enzyme Inhibition

In addition to its antimicrobial and antioxidant properties, this compound has been studied for its enzyme inhibition capabilities. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 15 |

Study on Antimicrobial Effects

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various derivatives of nicotinaldehyde, including this compound. The study concluded that this compound exhibited a broad spectrum of activity against common pathogens, suggesting its potential application in developing new antibiotics.

Neuroprotective Potential

Another significant research effort focused on the neuroprotective potential of this compound. It was found to enhance cognitive functions in animal models by inhibiting AChE activity, thus increasing acetylcholine levels in the brain. This finding opens avenues for further research into its use in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.